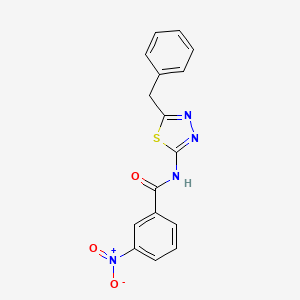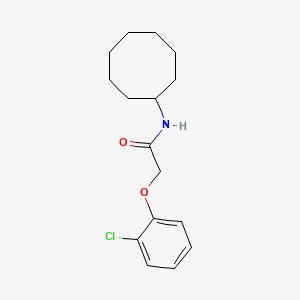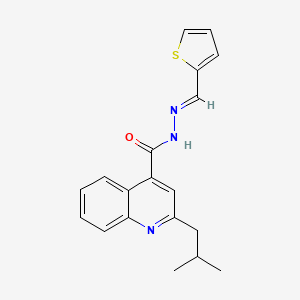METHANONE](/img/structure/B5884242.png)
[4-(2-ADAMANTYL)PIPERAZINO](2-FURYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Adamantyl)piperazinomethanone: is a complex organic compound that combines the structural features of adamantane, piperazine, and furan. Adamantane is known for its diamond-like structure, which imparts significant stability and rigidity to the molecule. Piperazine is a heterocyclic organic compound that is commonly used in the pharmaceutical industry, while furan is a heterocyclic aromatic compound with a five-membered ring structure containing one oxygen atom. The combination of these three components results in a compound with unique chemical and physical properties.
準備方法
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the adamantane derivative One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the desired substituent This is followed by the formation of the piperazine ring through a cyclization reaction
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical factors in the synthesis of complex organic compounds.
化学反応の分析
4-(2-Adamantyl)piperazinomethanone: undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the piperazine ring can result in the formation of a secondary amine.
科学的研究の応用
4-(2-Adamantyl)piperazinomethanone: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used as a precursor for the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and rigidity to the molecule, allowing it to fit into the active site of the target protein. The piperazine ring can interact with amino acid residues through hydrogen bonding or hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
4-(2-Adamantyl)piperazinomethanone: can be compared with other similar compounds, such as 4-(2-Adamantyl)piperazinomethanone and 4-(2-Adamantyl)piperazinomethanone . These compounds share the same adamantane and piperazine moieties but differ in the heterocyclic ring attached to the piperazine. The unique combination of the furan ring in 4-(2-Adamantyl)piperazinomethanone imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLZWPYJQQFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,6-DIFLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5884163.png)
![1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5884174.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)
![N-(3,4-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5884250.png)
![2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)
